molecular formula C7H7NO3 B1676304 5-Aminosalicylic acid CAS No. 89-57-6

5-Aminosalicylic acid

Cat. No.: B1676304
CAS No.: 89-57-6
M. Wt: 153.14 g/mol
InChI Key: KBOPZPXVLCULAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat inflammatory diseases of the gastrointestinal tract .

Mode of Action

It is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals .

Biochemical Pathways

Mesalamine is speculated to decrease the synthesis of prostaglandin and leukotriene, modulating the inflammatory response derived from the cyclooxygenase and lipooxygenase pathways . It appears to act locally on colonic mucosa .

Pharmacokinetics

After oral dosing, the median terminal half-life values for Mesalamine are usually about 25 hours, but are variable, ranging from 1.5 to 296 hours . Mesalamine is known to be substantially excreted by the kidney . It is rapidly and extensively metabolized in the intestinal mucosal wall and the liver .

Result of Action

Mesalamine is used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease . It acts by inhibiting the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . So, it reduces the acute inflammatory response in inflammatory bowel disease .

Action Environment

Mesalamine is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) used for inflammatory diseases of the gastrointestinal tract . It has been used for over 40 years to treat inflammatory bowel disease (IBD) (ulcerative colitis (UC), and mild to moderate Crohn’s disease) . It is separated in the large intestine by bacteria containing the enzyme azoreductases . This synthetic compound, which belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), is an anti-oxidant with high biological activity among NSAIDs .

Properties

IUPAC Name

5-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
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InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
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Molecular Formula

C7H7NO3
Record name 5-AMINOSALICYLIC ACID
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Related CAS

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride)
Record name Mesalamine [USAN:USP]
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DSSTOX Substance ID

DTXSID5024506
Record name 5-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L
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Vapor Pressure

0.00000006 [mmHg]
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Mechanism of Action

Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.
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Color/Form

White to pinkish crystals

CAS No.

89-57-6
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Melting Point

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C
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Synthesis routes and methods I

Procedure details

was prepared in quantitative yield from 40.0 g (0.24 mol) of methyl-5-aminosalicylate, 32.0 g (0.26 mol) of N,N-dimethylaniline and 46.5 g (0.22 mol) of 6-bromohexanoyl chloride according to the procedure of Example 9, part a. The methyl 5-aminosalicylate was obtained by Fischer esterification of 5-aminosalicylic acid. The product was not recrystallized, but was obtained directly from trituration in 1N HCl, mp 100°-102° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Acetaminophenol 15 g, and potassium hydroxide 60 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 2.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 30%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Acetaminophenol 15 g, and potassium carbonate 37.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 35%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 30 g, and aluminum silicate 45 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 220° C., maintained for 1 hour, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 98% and the yield is 90%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 22.5 g, and silicon dioxide 7.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 1.5 MPa and heated to 170° C., maintained for 4 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 99.8% and the yield is 88%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the exact mechanism is not fully elucidated, mesalamine is thought to act topically on the inflamed colonic mucosa to exert its anti-inflammatory effects. It is believed to work primarily by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [] Additionally, mesalamine has been shown to scavenge reactive oxygen species and inhibit the activation of nuclear factor-κB, further contributing to its anti-inflammatory activity. []

ANone: Research suggests that mesalamine can reduce beta-catenin activation in chronic ulcerative colitis. This is significant because beta-catenin is involved in intestinal progenitor cell activation and has been linked to colitis-associated cancer. []

ANone: Mesalamine has been shown to directly degrade PN, a potent oxidant implicated in gut inflammation and epithelial cell apoptosis. This interaction may contribute to the protective effects of mesalamine against PN-induced cell injury. []

ANone: Mesalamine, also known as 5-aminosalicylic acid, has the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol.

ANone: Yes, mesalamine requires direct contact with the inflamed colonic mucosa for optimal efficacy, but it can be absorbed in the upper gastrointestinal tract, potentially leading to reduced efficacy and systemic side effects. To circumvent this, various delivery systems and formulations have been developed. [, ]

ANone: While mesalamine doesn't inherently function as a catalyst, research has shown its susceptibility to enzymatic oxidation by certain oxidases like peroxidase and ceruloplasmin. These enzymes can oxidize mesalamine to its corresponding quinone-imine, a process that might be implicated in some of its side effects. []

ANone: While the provided abstracts don't delve into specific computational studies, computational chemistry can be valuable in drug discovery and development. It can be used to model the interaction of mesalamine with its targets, predict potential metabolites, and design novel derivatives with improved properties.

ANone: Studies focusing on mesalamine derivatives have shown that structural modifications can significantly influence its properties. For example, the derivative 2-methoxy-5-amino-N-hydroxybenzamide (2-14) exhibited a 10-fold greater potency in inhibiting CRC cell proliferation compared to mesalamine. This highlights the potential of SAR studies in designing more potent and effective mesalamine analogs. []

ANone: Numerous strategies have been employed, including:

  • Azo-bond prodrug carriers: Sulfasalazine, a prodrug of mesalamine, utilizes this approach. [, ]
  • pH-dependent dissolution: This method relies on coatings that dissolve at a specific pH range found in the distal small intestine or colon, releasing mesalamine in the desired location. Examples include Asacol and Asacol HD. [, , ]
  • Moisture-sensitive product dispersion: Certain formulations use matrices that release mesalamine upon contact with moisture in the colon. []
  • Multi-Matrix System (MMX®) technology: This innovative technology uses a combination of hydrophilic and lipophilic matrices to achieve controlled release of mesalamine throughout the colon, allowing for once-daily dosing. This formulation is marketed under brand names like Lialda, Mezavant, and Mesavancol. [, , , ]

ANone: Once-daily formulations offer several potential benefits, including:

  • Improved patient adherence: Simpler regimens are associated with better medication adherence. [, ]
  • Consistent drug delivery: Controlled-release mechanisms provide a more consistent delivery of mesalamine to the colon, potentially improving efficacy. [, ]
  • Reduced pill burden: Taking fewer pills per day can improve convenience and reduce the likelihood of missed doses. [, ]

ANone: While the provided abstracts don't explicitly mention SHE regulations, adherence to strict safety protocols, ethical considerations, and environmental impact assessments are paramount in all stages of drug development and manufacturing.

ANone: Mesalamine exhibits variable absorption throughout the gastrointestinal tract. It is primarily absorbed in the small intestine, and a portion reaches the colon, where it exerts its therapeutic effects. [] It undergoes acetylation in the gut wall and liver, forming N-acetyl mesalamine, the primary metabolite. Both mesalamine and its metabolite are excreted mainly in urine and feces. [, ]

ANone: Studies indicate that prior or concomitant use of prednisone can negatively impact the success of topical mesalamine treatment. Additionally, factors such as disease extent and baseline disease severity might influence treatment responsiveness. []

ANone: Researchers often use animal models to investigate the chemopreventive potential of mesalamine and its derivatives. For example, the azoxymethane/dextran sulfate sodium-induced mouse model is commonly employed to study colitis-associated colorectal cancer. []

ANone: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of mesalamine in ulcerative colitis. These trials have investigated various formulations and doses of mesalamine for both induction and maintenance of remission. [, , , , , , , , ]

ANone: While mesalamine is generally effective, some patients may experience a loss of response or become refractory to treatment over time. The exact mechanisms of this are not fully understood, and further research is needed in this area.

ANone: While generally considered safe, mesalamine can cause adverse effects, with the most common being gastrointestinal disturbances like nausea, diarrhea, and abdominal pain. Rarer but potentially serious side effects include pancreatitis, nephritis, and blood dyscrasias. Regular monitoring of liver and kidney function is important during treatment. [, , , ]

ANone: Yes, research continues to explore innovative drug delivery strategies to improve the targeted delivery of mesalamine to the colon. This includes the development of novel formulations like nanoparticles, microspheres, and hydrogels that can enhance drug release and absorption specifically in the inflamed colonic mucosa. [, ]

ANone: Emerging research suggests a potential role for microRNAs (miRNAs) as biomarkers for therapeutic response to mesalamine. For instance, downregulation of miR-206 expression has been linked to histologic improvement in UC patients undergoing long-term mesalamine treatment. []

ANone: Several analytical methods have been developed and validated for the quantification of mesalamine and its metabolites in biological fluids like plasma and human milk. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and specificity. [, ]

ANone: While the provided abstracts don't delve into the environmental aspects, assessing the potential ecological impact of pharmaceuticals is crucial. This includes evaluating the biodegradability of mesalamine and its metabolites and their potential effects on aquatic life and ecosystems.

ANone: The dissolution rate and solubility of mesalamine can vary significantly depending on the formulation and the physicochemical properties of the drug and excipients used. For instance, solid dispersions of mesalamine with polyethylene glycols (PEGs) have been shown to significantly enhance its dissolution rate and aqueous solubility, potentially improving bioavailability. []

ANone: Validation of analytical methods ensures accuracy, precision, and reliability of the results. This typically involves assessing parameters like linearity, range, accuracy, precision, specificity, sensitivity, limit of detection, limit of quantification, robustness, and stability. [, ]

ANone: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of mesalamine products. These measures adhere to regulatory guidelines and involve rigorous testing to ensure the identity, purity, potency, and stability of the drug product.

ANone: While generally well-tolerated, mesalamine has been associated with rare hypersensitivity reactions, indicating the possibility of immune system involvement. The exact mechanisms underlying these reactions are not completely understood and require further investigation. [, ]

ANone: While the provided abstracts don't explicitly address transporter interactions, it's important to consider them. Drug transporters play a crucial role in the absorption, distribution, and elimination of drugs. Studying the interaction of mesalamine with transporters like P-glycoprotein (P-gp) can provide insights into its pharmacokinetic profile and potential for drug interactions.

ANone: Yes, alternative treatments include:

  • Corticosteroids: These are potent anti-inflammatory drugs used to induce remission in moderate to severe UC. Examples include prednisone and budesonide. [, , ]
  • Immunomodulators: These drugs suppress the immune system to reduce inflammation. Examples include azathioprine (AZA) and 6-mercaptopurine (6-MP). [, , ]
  • Biologics: This class of drugs targets specific inflammatory pathways. Examples include infliximab and adalimumab. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.